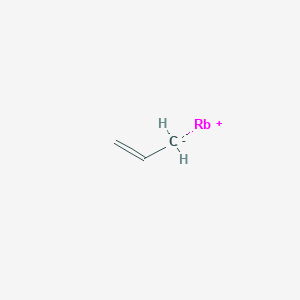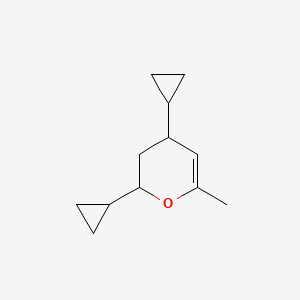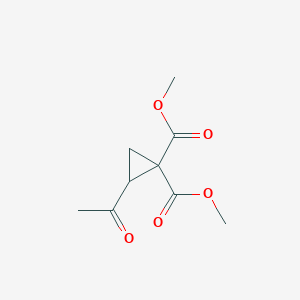
2,6-Dimethyl-4-morpholinopyrylium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-morpholinopyrylium iodide: is an organic compound that belongs to the class of pyrylium salts. Pyrylium salts are known for their aromaticity and stability, making them useful in various chemical applications. This compound is characterized by the presence of a pyrylium ring substituted with two methyl groups at positions 2 and 6, and a morpholine ring at position 4, with an iodide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-morpholinopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with morpholine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The iodide counterion is introduced by adding an iodide salt, such as sodium iodide or potassium iodide, to the reaction mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-4-morpholinopyrylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyrylium ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using halide salts in polar solvents.
Major Products:
Oxidation: Formation of pyrylium oxides.
Reduction: Formation of dihydropyrylium derivatives.
Substitution: Formation of halide-substituted pyrylium salts.
Applications De Recherche Scientifique
2,6-Dimethyl
Propriétés
| 74332-96-0 | |
Formule moléculaire |
C11H16INO2 |
Poids moléculaire |
321.15 g/mol |
Nom IUPAC |
4-(2,6-dimethylpyran-4-ylidene)morpholin-4-ium;iodide |
InChI |
InChI=1S/C11H16NO2.HI/c1-9-7-11(8-10(2)14-9)12-3-5-13-6-4-12;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VZKFAGLRHMMVIY-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+]2CCOCC2)C=C(O1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)





